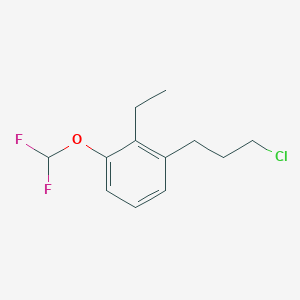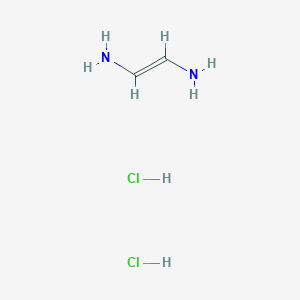![molecular formula C8H12O2 B14066085 1-Methyl-2-oxabicyclo[3.2.1]octan-3-one CAS No. 101581-02-6](/img/structure/B14066085.png)
1-Methyl-2-oxabicyclo[3.2.1]octan-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-2-oxabicyclo[321]octan-3-one is a bicyclic organic compound with a unique structure that includes an oxygen atom in its ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Methyl-2-oxabicyclo[3.2.1]octan-3-one can be synthesized through several methods. One common approach involves the double Michael addition of carbon nucleophiles to cyclic dienones . This reaction proceeds with good yields and allows for control over the stereochemistry of the bridged center.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply.
Analyse Des Réactions Chimiques
Types of Reactions
1-Methyl-2-oxabicyclo[3.2.1]octan-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like tempo oxoammonium tetrafluoroborate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminium hydride.
Substitution: Substitution reactions can occur under specific conditions, often involving nucleophilic reagents.
Common Reagents and Conditions
Oxidation: Tempo oxoammonium tetrafluoroborate and ZnBr2 are commonly used.
Reduction: Lithium aluminium hydride is a typical reducing agent.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of oxabicyclo[3.2.1]octanes .
Applications De Recherche Scientifique
1-Methyl-2-oxabicyclo[3.2.1]octan-3-one has several applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of more complex organic molecules.
Biology: Its unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the synthesis of materials with specific properties, such as polymers and resins.
Mécanisme D'action
The mechanism by which 1-Methyl-2-oxabicyclo[3.2.1]octan-3-one exerts its effects involves its interaction with molecular targets through its bicyclic structure. This interaction can influence various biochemical pathways, although specific details are still under investigation .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Azabicyclo[3.2.1]octane: Contains a nitrogen atom in the ring system and is used in drug discovery.
8-Oxabicyclo[3.2.1]octane: Similar structure but with different functional groups.
Uniqueness
1-Methyl-2-oxabicyclo[3.2.1]octan-3-one is unique due to its specific arrangement of atoms and the presence of a methyl group, which can influence its reactivity and interactions compared to other bicyclic compounds.
Propriétés
Numéro CAS |
101581-02-6 |
|---|---|
Formule moléculaire |
C8H12O2 |
Poids moléculaire |
140.18 g/mol |
Nom IUPAC |
1-methyl-2-oxabicyclo[3.2.1]octan-3-one |
InChI |
InChI=1S/C8H12O2/c1-8-3-2-6(5-8)4-7(9)10-8/h6H,2-5H2,1H3 |
Clé InChI |
XIWOFWUFUFBSQF-UHFFFAOYSA-N |
SMILES canonique |
CC12CCC(C1)CC(=O)O2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4,4,5,5-Tetramethyl-2-[2-(4-methylphenyl)ethyl]-1,3,2-dioxaborolane](/img/structure/B14066004.png)
![(E)-1-[2-(Methylsulfanyl)phenyl]-2-phenyldiazene](/img/structure/B14066010.png)











